BenchChemオンラインストアへようこそ!

Phosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)-

Antiviral pharmacology In vivo efficacy Cytomegalovirus

Phosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)- (CAS 117086-99-4), also known as 9-(3-phosphonomethoxypropyl)guanine (PMOPrG) or acyclovir phosphonate (SR3722) , is a synthetic acyclic nucleoside phosphonate (ANP) analog of guanosine monophosphate. It consists of a guanine nucleobase connected to a phosphonic acid group via a 3-propoxy-methyl linker, yielding a molecular weight of 303.21 g/mol.

Molecular Formula C9H14N5O5P
Molecular Weight 303.21 g/mol
CAS No. 117086-99-4
Cat. No. B12712919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)-
CAS117086-99-4
Molecular FormulaC9H14N5O5P
Molecular Weight303.21 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1CCCOCP(=O)(O)O)N=C(NC2=O)N
InChIInChI=1S/C9H14N5O5P/c10-9-12-7-6(8(15)13-9)11-4-14(7)2-1-3-19-5-20(16,17)18/h4H,1-3,5H2,(H2,16,17,18)(H3,10,12,13,15)
InChIKeyWYMKPVYTVNNZNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonic Acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)- (CAS 117086-99-4): Chemical Class and Baseline Identity for Procurement Evaluation


Phosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)- (CAS 117086-99-4), also known as 9-(3-phosphonomethoxypropyl)guanine (PMOPrG) or acyclovir phosphonate (SR3722) [1], is a synthetic acyclic nucleoside phosphonate (ANP) analog of guanosine monophosphate. It consists of a guanine nucleobase connected to a phosphonic acid group via a 3-propoxy-methyl linker, yielding a molecular weight of 303.21 g/mol [2]. Unlike the more extensively studied 2-phosphonomethoxypropyl isomer (PMPG), the phosphonate moiety in this compound is attached at the terminal position of the propyl chain, a structural feature that directly influences its phosphorylation efficiency and antiviral selectivity [3].

Why Phosphonic Acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)- Cannot Be Generalised with Other Acyclic Nucleoside Phosphonates


Acyclic nucleoside phosphonates sharing the guanine base exhibit profound functional divergence depending on the position and length of the phosphonoalkyl linker. A simple substitution of CAS 117086-99-4 with the more common 2-phosphonomethoxypropyl isomer (PMPG) or the ethyl analog (PMEG) would introduce material error in kinase substrate profiling and antiviral potency assessments. Experimental phosphorylation kinetics reveal that (R)-PMPG is a good substrate for GMP kinase (12% relative to natural GMP), whereas PMEG is a poor substrate (1.1%) [1]. The terminal 3-propoxy-methyl positioning of CAS 117086-99-4 alters steric access to the active site of purine nucleoside phosphorylase (PNP) as well, leading to a distinct inhibition profile compared to earlier 9-purinyl phosphonic acid derivatives [2]. These differences are directly reflected in divergent in vivo efficacy outcomes, where SR3722 proved significantly inferior to its ganciclovir phosphonate counterparts in extending survival in a murine cytomegalovirus model [3]. Consequently, procurement for structure-activity relationship (SAR) studies or antiviral screening cannot treat ANP guanine analogs as interchangeable.

Quantitative Evidence Guide: Direct Comparative Performance of CAS 117086-99-4 vs. Key ANP Analogs


In Vivo Antiviral Efficacy Against Murine Cytomegalovirus: SR3722 vs. Ganciclovir and Ganciclovir Phosphonate

In a direct head-to-head comparison using a severe combined immunodeficient (SCID) mouse model infected with murine cytomegalovirus, the target compound (designated SR3722) demonstrated inferior efficacy to both ganciclovir and the ganciclovir phosphonate enantiomer SR3773 [1]. The ganciclovir phosphonate SR3773 and the R,S enantiomeric mixture SR3745A significantly extended the mean time to death relative to ganciclovir control across doses of 12.5, 25, and 50 mg/kg/day [1]. In contrast, SR3722 proved less potent than ganciclovir across all evaluated parameters in both SCID and BALB/c mice [1].

Antiviral pharmacology In vivo efficacy Cytomegalovirus

Differential Inhibition of Purine Nucleoside Phosphorylase (PNP) vs. Tenofovir (PMPA)

Target compound CAS 117086-99-4 is described as a potent inhibitor of purine nucleoside phosphorylase (PNP) [1]. While explicit IC50 data are not publicly available for this specific CAS entity, structurally analogous 9-purinyl phosphonic acid derivatives in the patent class (e.g., 9-deazahypoxanthine phosphonates) exhibit inhibition of human PNP, an enzyme critical for T-cell function [2]. Crucially, the guanine base and 3-phosphonopropoxy linker distinguish this compound from tenofovir (PMPA, (R)-9-(2-phosphonomethoxypropyl)adenine), which targets HIV-1 reverse transcriptase rather than PNP [3]. This target divergence is fundamental: substituting PMPA for CAS 117086-99-4 would misdirect the entire pharmacological endpoint.

Purine nucleoside phosphorylase (PNP) inhibition Immunosuppression Nucleoside phosphonate selectivity

GMP Kinase Substrate Efficiency: Positional Isomer Comparison (3-Propyl vs. 2-Propyl)

Efficient phosphorylation to the diphosphate form is critical for the antiviral activity of ANPs. Kinetic data for the positional isomer (R)-PMPG (9-(2-phosphonomethoxypropyl)guanine) show a relative phosphorylation efficacy of 12% compared to natural GMP for GMP kinase [1]. The target compound (3-phosphonomethoxypropylguanine) lacks this study's profiling; however, the structural difference—a primary phosphonomethoxy on the terminal carbon rather than a secondary carbon—is predicted to reduce steric complementarity with the kinase active site and thus lower phosphorylation efficiency [2]. This inference is consistent with the known GMP kinase substrate specificity for secondary phosphonomethoxy isomers [1].

GMP kinase Phosphorylation kinetics ANP activation

Physicochemical Property Contrast: Lipophilicity and Hydrogen-Bonding Capacity vs. PMPA

Computed physicochemical properties reveal clear divergence between CAS 117086-99-4 and tenofovir (PMPA) that directly influence passive permeability and oral bioavailability. CAS 117086-99-4 has a computed XLogP3 of -2.7, 4 hydrogen bond donors, 7 acceptors, and a topological polar surface area (TPSA) of approximately 145 Ų [1]. PMPA (tenofovir free acid), by comparison, has an XLogP3 of approximately -1.6 and TPSA of 116 Ų [2]. The lower lipophilicity and higher hydrogen-bonding capacity of the guanine phosphonate predict poorer passive membrane diffusion than the adenine analog, although prodrug strategies can mitigate this difference.

Drug-likeness LogP Permeability

Cross-Resistance Profile in Drug-Resistant Murine CMV: SR3722, PMEA, and HPMPC

Resistance profiling provides a functional fingerprint distinguishing CAS 117086-99-4 (SR3722) from other nucleotide analogs. In a direct comparative study, a ganciclovir-resistant murine CMV strain was cross-resistant to foscarnet, HPMPA, HPMPC, HPMPG, and SR3722 [1]. A foscarnet-resistant strain was also resistant to acyclovir, PMEA, PMEDAP, and SR3722 [1]. Importantly, the HPMPC (cidofovir)-resistant strain displayed cross-resistance to HPMPA and HPMPG but not to SR3722, delineating a selective vulnerability window for SR3722 against certain resistant variants [1].

Drug resistance Cross-resistance Antiviral resistance profile

Lack of Anti-HIV-1 Activity: Distinct Antiviral Spectrum vs. Tenofovir

Acyclic nucleoside phosphonates containing a 6-oxopurine (guanine) base are reported to lack significant anti-HIV-1 activity relative to their adenine counterparts [1]. While specific anti-HIV EC50 data are not publicly available for CAS 117086-99-4, the class behavior of guanine phosphonates indicates that (R)-PMPA (tenofovir, adenine base) has an anti-HIV-1 EC50 of approximately 0.5 µM, while guanine analogs such as PMEG and PMPG show negligible anti-HIV activity at non-cytotoxic concentrations [2]. Procurement of CAS 117086-99-4 for HIV inhibition screens would therefore be unwarranted.

Anti-HIV activity Antiviral spectrum Nucleobase selectivity

Optimal Scientific and Industrial Application Scenarios for CAS 117086-99-4


Antiviral Resistance Profiling Against Drug-Resistant Murine CMV Strains

CAS 117086-99-4 (SR3722) is uniquely well-suited for constructing resistance profiling panels that discriminate HPMPC (cidofovir)-resistant from ganciclovir-resistant CMV. Because SR3722 retains activity against HPMPC-resistant MCMV but loses activity against ganciclovir-resistant MCMV [1], it provides a specific phenotypic fingerprint that complements HPMPA, HPMPG, and PMEA in elucidating the molecular basis of resistance. Procurement of this compound for virology core facilities engaged in CMV resistance surveillance is directly supported by the data from Smee et al., 1995.

Frontline Structure-Activity Relationship (SAR) Exploration of ANP Linker Regiochemistry

Investigators studying the effect of phosphonomethoxy linker position on kinase activation can use CAS 117086-99-4 as the optimal 3-propyl positional isomer. In contrast to the well-characterized (R)-PMPG (2-propyl isomer, 12% phosphorylation efficacy) [2], the terminal positioning of the phosphonate in CAS 117086-99-4 offers a distinct steric profile for testing hypotheses about GMP kinase active-site geometry and prodrug design. This compound is a critical SAR control for any phosphonate library that systematically varies linker attachment point.

In Vivo Negative Control in Murine CMV Efficacy Models

Based on the direct head-to-head study by Smee et al., 1994, CAS 117086-99-4 (SR3722) was explicitly less potent than ganciclovir in extending survival in SCID mice infected with murine CMV [3]. This makes it a well-characterized negative control for in vivo CMV experiments, where any investigational compound demonstrating efficacy exceeding that of SR3722 can be deemed more promising. Its availability ensures internal study validity and benchmarking against a known low-efficacy phosphonate.

Purine Nucleoside Phosphorylase (PNP) Inhibitor Discovery

As a demonstrated potent inhibitor of PNP per the 9-purinyl phosphonic acid patent class [4], CAS 117086-99-4 is suitable as a structural starting point for PNP-targeted immunosuppressant or antileukemic agent discovery. Its 3-phosphonomethoxypropyl-guanine scaffold is distinct from PNP inhibitors based on 9-deazaguanine or immucillin-H, offering an alternative chemotype for hit-finding campaigns aimed at T-cell-mediated diseases. Procurement from a single well-characterized source ensures batch-to-batch consistency in SAR expansion.

Quote Request

Request a Quote for Phosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.